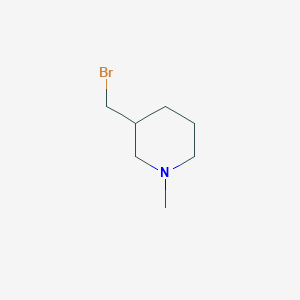

3-(Bromomethyl)-1-methylpiperidine

Vue d'ensemble

Description

3-(Bromomethyl)-1-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by a bromomethyl group attached to the third carbon of the piperidine ring and a methyl group attached to the nitrogen atom. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-methylpiperidine typically involves the bromination of 1-methylpiperidine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows: [ \text{1-Methylpiperidine} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or bromine-containing reagents in the presence of catalysts can also be employed to achieve high yields and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding piperidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form 3-methyl-1-methylpiperidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed:

Substitution: 3-Azidomethyl-1-methylpiperidine.

Oxidation: this compound N-oxide.

Reduction: 3-Methyl-1-methylpiperidine.

Applications De Recherche Scientifique

3-(Bromomethyl)-1-methylpiperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Bromomethyl)-1-methylpiperidine depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or disrupt protein function, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific derivative or application.

Comparaison Avec Des Composés Similaires

3-(Chloromethyl)-1-methylpiperidine: Similar structure but with a chlorine atom instead of bromine.

3-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group instead of bromomethyl.

3-(Aminomethyl)-1-methylpiperidine: Features an aminomethyl group in place of bromomethyl.

Uniqueness: 3-(Bromomethyl)-1-methylpiperidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromine atom is a better leaving group, making it more reactive in nucleophilic substitution reactions. This property is advantageous in synthetic applications where high reactivity is desired.

Activité Biologique

3-(Bromomethyl)-1-methylpiperidine, also known as 3-BMPH, is a chemical compound characterized by its piperidine ring structure and a bromomethyl group at the third position. This compound has garnered attention in medicinal chemistry due to its potential reactivity and applications, although extensive research on its biological activity remains limited.

- Molecular Formula: C₇H₁₅BrN

- CAS Number: 41886-04-8

- Structure: The piperidine ring provides a saturated heterocyclic framework, while the bromomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions.

Currently, there is no specific literature detailing the mechanism of action for this compound. However, the presence of the bromomethyl group suggests potential interactions with various biological targets, possibly affecting enzyme activity or receptor binding. The compound's reactivity allows for the synthesis of derivatives that could exhibit different biological properties.

Biological Activity and Applications

While direct studies on the biological activity of this compound are scarce, related compounds have shown significant biological activities:

- Antitumor Activity: Compounds with similar structures have been explored in cancer therapy. For instance, brominated compounds are often evaluated for their ability to inhibit PD-1/PD-L1 interactions in immune checkpoint blockade therapies .

- Antimicrobial Properties: Some derivatives of piperidine compounds have demonstrated antimicrobial activity, particularly against Gram-negative bacteria .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₇H₁₅BrN | Bromine at position three; potential for nucleophilic reactions |

| 1-Methylpiperidine | C₅H₁₃N | Lacks halogen substitution; simpler structure |

| 4-(Bromomethyl)-1-methylpiperidine | C₇H₁₅Br₂N | Bromine at position four; different reactivity |

| 3-(Chloromethyl)-1-methylpiperidine | C₇H₁₄ClN | Chlorine instead of bromine; altered reactivity |

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential applications of 3-BMPH:

- Inhibitory Effects on PD-L1: Studies have shown that small molecules with bromine substitutions can disrupt PD-1/PD-L1 interactions, leading to enhanced T-cell activation in cancer therapies . This suggests that 3-BMPH may have similar applications if further investigated.

- Synthesis and Derivatives: The synthesis of 3-BMPH involves several steps that can yield various derivatives with potentially enhanced biological activities. Research has indicated that modifying the piperidine structure can lead to compounds with significant enzyme inhibition properties .

Propriétés

IUPAC Name |

3-(bromomethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZKPJAXWDZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.